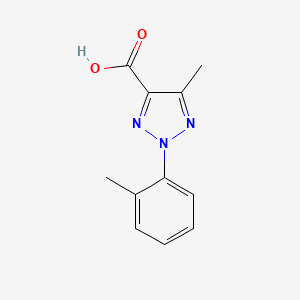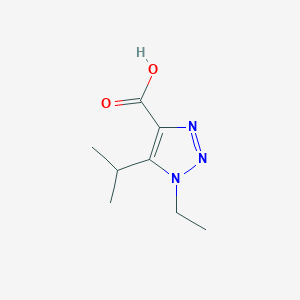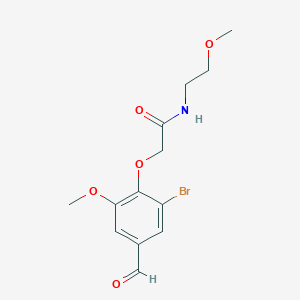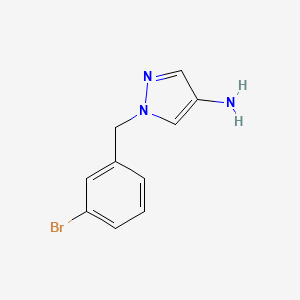
2-Cyanopropylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanopropylbutyrate is an organic compound with a unique structure that includes a cyano group and a butyrate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopropylbutyrate typically involves the esterification of butyric acid with 2-cyanopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyanopropylbutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce butyric acid and 2-cyanopropanol.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Butyric acid and 2-cyanopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Aminopropylbutyrate.
Aplicaciones Científicas De Investigación
2-Cyanopropylbutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyanopropylbutyrate involves its interaction with specific molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butyric acid and 2-cyanopropanol. The cyano group can also participate in various reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2-Cyanopropylacetate: Similar structure but with an acetate ester instead of butyrate.
2-Cyanopropylformate: Contains a formate ester group.
2-Cyanopropylbenzoate: Features a benzoate ester group.
Uniqueness: 2-Cyanopropylbutyrate is unique due to its specific ester group, which influences its reactivity and potential applications. The butyrate ester provides distinct properties compared to other esters, making it valuable for specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-cyanopropyl butanoate |
InChI |
InChI=1S/C8H13NO2/c1-3-4-8(10)11-6-7(2)5-9/h7H,3-4,6H2,1-2H3 |
Clave InChI |
FQTQUNMRKFSDMU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B13157163.png)
![2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride](/img/structure/B13157165.png)
![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)


![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)

![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)



